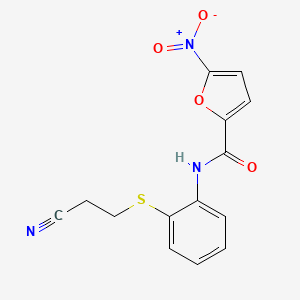

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide

Description

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a nitrofuran moiety, a cyanoethylthio group, and a carboxamide linkage

Properties

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c15-8-3-9-22-12-5-2-1-4-10(12)16-14(18)11-6-7-13(21-11)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQFQYLSLDPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

Formation of the Nitrofuranyl Intermediate: The initial step often involves the nitration of furan to produce 5-nitrofuran-2-carboxylic acid.

Thioether Formation: The carboxylic acid is then converted to an acyl chloride using reagents like thionyl chloride. This intermediate reacts with 2-mercaptoethyl cyanide to form the thioether linkage.

Amidation: Finally, the thioether intermediate undergoes amidation with an appropriate amine, such as aniline, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.

Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: The cyanoethylthio group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted thioethers or amides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial or anticancer agent. The nitrofuran moiety is known for its bioactivity, and modifications to this structure can lead to compounds with enhanced biological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the nitrofuran and cyanoethylthio groups.

Mechanism of Action

The mechanism by which N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the cyanoethylthio group can interact with nucleophiles in biological systems, potentially leading to enzyme inhibition or modification of biomolecules.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in synthetic chemistry, biology, and materials science.

Biological Activity

N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrofuran-2-carboxamide is a synthetic compound with potential biological activity, particularly in the context of its pharmacological properties. This article reviews various studies that explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a nitrofuran moiety, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of a carboxamide group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing the nitrofuran structure exhibit significant antimicrobial properties. For instance, a study on 5-nitro-2-furancarboxylamides demonstrated potent trypanocidal activity against Trypanosoma brucei, with some analogues being over 1000 times more effective than existing treatments like nifurtimox . This suggests that similar derivatives, including this compound, may possess comparable efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies conducted on related nitrofuran compounds have shown low cytotoxicity against human cell lines, such as HeLa cells. For example, one analogue demonstrated an EC50 of 0.13 μM against T. brucei with minimal cytotoxic effects on human cells . This low toxicity profile is crucial for developing therapeutic agents that can effectively target pathogens without harming human cells.

The mechanism by which nitrofuran derivatives exert their biological effects often involves the generation of reactive intermediates that can disrupt cellular processes in pathogens. The unique structure of this compound may lead to novel interactions with biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Case Study 1: Trypanocidal Activity

In a comparative study of various nitrofuran derivatives, this compound was evaluated for its activity against T. brucei. The results indicated a significant reduction in parasite viability at low concentrations, highlighting its potential as a treatment for African sleeping sickness.

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| N-(2-cyanoethyl)thio derivative | 0.15 | >100 |

| Nifurtimox | 150 | 10 |

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of nitrofuran derivatives, revealing that certain compounds induced apoptosis in cancer cell lines while maintaining low toxicity to normal cells. The specific effects of this compound are under investigation to determine its efficacy against various cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.